4-(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline
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Overview
Description
4-(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins, thereby influencing the biological processes they are involved in .
Biochemical Pathways
For example, they have been found to inhibit the synthesis of certain enzymes, interfere with cell signaling pathways, and disrupt the integrity of cell membranes .
Result of Action
For example, they can inhibit the activity of certain enzymes, disrupt cell signaling pathways, and induce cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the triazole intermediate.
Attachment of the Aniline Group: The final step involves coupling the triazole derivative with an aniline derivative, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of 4-(5-(3-hydroxyphenyl)-1H-1,2,4-triazol-3-yl)aniline.
Reduction: Formation of this compound with an additional amine group.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline
- 4-(5-(3-hydroxyphenyl)-1H-1,2,4-triazol-3-yl)aniline
- 4-(5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)aniline
Uniqueness
4-(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy in medicinal applications .
Properties
IUPAC Name |
4-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-20-13-4-2-3-11(9-13)15-17-14(18-19-15)10-5-7-12(16)8-6-10/h2-9H,16H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULNSPQSCFFABT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=N2)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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